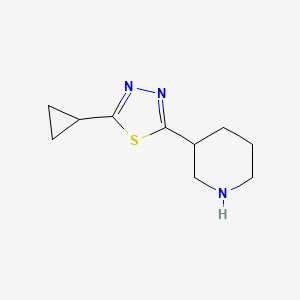

4-ニトロフェニル-3,4-ジヒドロ-2H-1-ベンゾピラン-4-アミン

概要

説明

The compound is a derivative of 4-nitrophenol . 4-Nitrophenol is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It’s used in various applications, including as a pH indicator and as an intermediate in the synthesis of paracetamol .

Synthesis Analysis

While specific synthesis methods for “N-(4-nitrophenyl)-3,4-dihydro-2H-1-benzopyran-4-amine” are not available, similar compounds can be synthesized through various methods. For instance, 4-Nitrophenol can be prepared by nitration of phenol using dilute nitric acid at room temperature . Another study discusses the synthesis of N-substituted maleimides, which involves the condensation of p-fluoronitrobenzene with L-proline under aqueous-alcoholic basic conditions .Molecular Structure Analysis

The molecular structure of a similar compound, N-(4-nitrophenyl)-β-alanine, has been studied . It was found to crystallize in the P2(1)/c space group of the monoclinic system with four molecules per unit cell .Chemical Reactions Analysis

In a study, CoS nanoparticles were synthesized and used for the reduction of 4-nitrophenol (4-NP) via hydrogenation using sodium borohydride (NaBH4) as a reducing agent . Both the CoS nanoparticles successfully reduced 4-NP to 4-aminophenol (4-AP) in a short time .Physical And Chemical Properties Analysis

4-Nitrophenol appears as a white to light yellow crystalline solid . It has a molecular weight of 139.11 g/mol and a chemical formula of C6H5NO3 .科学的研究の応用

触媒作用

“4-ニトロフェニル-3,4-ジヒドロ-2H-1-ベンゾピラン-4-アミン” は、様々な化学変換において、触媒または遷移金属触媒の配位子として役立ちます。 電子特性と立体特性を微調整できるため、特定の触媒プロセスを設計する上で貴重な存在となります .

医薬品化学

この化合物は、医薬品化学における前駆体またはビルディングブロックとして使用でき、潜在的な治療的用途を持つより複雑な分子の合成に貢献します .

高分子合成

作用機序

Safety and Hazards

将来の方向性

The field of chemistry continues to explore the properties and potential applications of nitrophenol derivatives. For instance, research is being conducted on the catalytic reduction of 4-nitrophenol by nanostructured materials as a benchmark reaction . This research could lead to the development of more efficient catalysts for various chemical reactions.

特性

IUPAC Name |

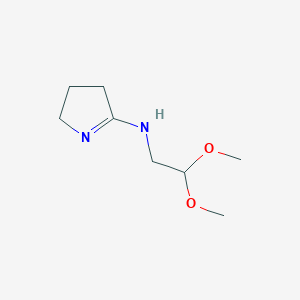

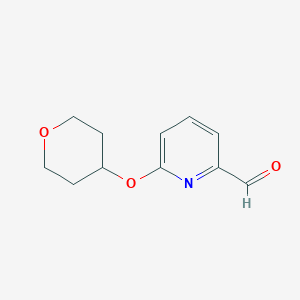

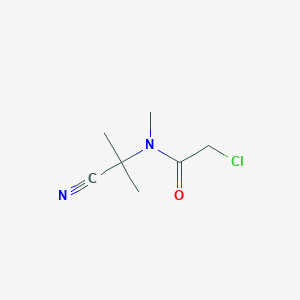

N-(4-nitrophenyl)-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-17(19)12-7-5-11(6-8-12)16-14-9-10-20-15-4-2-1-3-13(14)15/h1-8,14,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMKUJOXPCPBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(4-Methoxyphenyl)ethyl]methylamine hydrochloride](/img/structure/B1420059.png)

![((2,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1420070.png)